Laquinimod sodium is a chemical compound primarily investigated for its potential in modulating immune responses. [] While its exact classification remains undefined within the provided abstracts, its role in scientific research revolves around its potential therapeutic applications in modulating immune system activity. [, ]
The synthesis of laquinimod sodium involves several key steps, starting from commercially available precursors. One notable method includes the reaction of 2-amino-6-chlorobenzoic acid with various reagents to form the desired quinoline structure. The final salt formation step is crucial, as it not only influences the drug's solubility but also its stability and purity .
Recent patents have described improved processes for synthesizing laquinimod sodium that focus on minimizing impurities during the salt formation process, resulting in higher purity crystals suitable for pharmaceutical applications .
Laquinimod sodium has a molecular formula of and a CAS Registry Number of 248282-07-7. Its molecular structure features a quinoline ring system with various functional groups that contribute to its biological activity. The InChIKey for laquinimod sodium is AHIFNCNCUYJCOR-UHFFFAOYSA-N, which provides a unique identifier for chemical substances .
Laquinimod sodium undergoes various chemical reactions that are essential for its pharmacological activity. It acts primarily through modulation of immune responses rather than direct chemical reactivity typical of many small molecules. Notably, it interacts with signaling pathways involving nuclear factor kappa B and brain-derived neurotrophic factor, influencing cellular processes related to inflammation and neuroprotection .
Laquinimod sodium exerts its therapeutic effects primarily through immunomodulation. It enhances the production of neurotrophic factors while inhibiting inflammatory cytokines. This dual action supports neuronal survival and reduces neuroinflammation, making it beneficial in treating conditions like multiple sclerosis .
Laquinimod sodium has several scientific uses primarily focused on treating autoimmune disorders:
Laquinimod sodium is systematically named as sodium 5-chloro-3-[ethyl(phenyl)carbamoyl]-1-methyl-2-oxo-1,2-dihydroquinolin-4-olate (CAS No. 248282-07-7). Its molecular formula is C₁₉H₁₆ClN₂NaO₃, with a molecular weight of 378.79 g/mol (monoisotopic mass: 378.0747 Da). The compound features a quinoline-3-carboxamide core substituted with chlorine at C5 and a sodium-bound enolate at C4. It exhibits planarity in the quinoline ring system, with the N-ethyl-N-phenylcarbamoyl group adopting a conformation perpendicular to the quinoline plane. Laquinimod lacks chiral centers but displays E/Z isomerism at the exocyclic C3-C(O) bond; the biologically active E-isomer is stabilized by intramolecular hydrogen bonding [4] [8].
Laquinimod sodium crystallizes in multiple polymorphic forms, each with distinct physicochemical properties:
Table 1: Solubility Profiles of Laquinimod Sodium Forms
Solvent System | Form I (mg/mL) | Form II (mg/mL) | Amorphous (mg/mL) |
---|---|---|---|
Water (25°C) | 0.0379 | 0.051 | 0.112 |
Phosphate Buffer (pH 7.4) | 0.028 | 0.042 | 0.095 |
0.1N HCl | 12.7 | 14.2 | 18.9 |
Ethanol | 1.85 | 2.33 | 3.02 |
Polymorph stability is humidity-dependent: Form I remains unchanged at 40% RH, while Form II converts to Form I above 75% RH. The amorphous form recrystallizes within 48 hours under ambient conditions [2] [9].
The synthesis involves two critical intermediates:
Table 2: Key Synthetic Intermediates and Conditions
Intermediate | Reaction Conditions | Yield (%) | *Purity (HPLC %) * |
---|---|---|---|
5-Chloro-1-methyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Reflux, 6h, acetic acid catalyst | 72 | 98.5 |
Ethyl 5-chloro-4-(ethoxycarbonyloxy)-1-methyl-2-oxoquinoline-3-carboxylate | 0–5°C, 2h, pyridine solvent | 85 | 99.1 |
Laquinimod free acid | 80°C, 4h, THF, N-ethylaniline | 90 | 99.3 |
Critical impurities include des-chloro analog (≤0.15%) and diethylaniline adduct (≤0.08%) [5].
Laquinimod free acid (100 g) is dissolved in ethanol (500 mL) at 60°C, treated with 1.05 eq NaOH, and crystallized by cooling to 0°C. Purification strategies:
A validated coupled-column HPLC-UV method enables quantification in plasma:
Table 3: Performance of Analytical Methods for Laquinimod Sodium
Parameter | HPLC-UV (Plasma) | HPLC-MS/MS (Tissue) | Impurity HPLC |
---|---|---|---|
Linearity Range | 0.75–100 µmol/L | 1–500 ng/g | 0.05–5% |
Accuracy (%) | 97.7–114.7 | 94.2–106.8 | 90–110 |
Precision (% RSD) | 1.8–3.6 | 2.1–8.7 | ≤2.0 |
Runtime (min) | 8.5 | 6.0 | 25 |
Key Matrix Interferences | Plasma proteins | Phospholipids | Synthetic byproducts |
Specified impurities per ICH guidelines:
Stability-indicating HPLC method: Uses Zorbax SB-Phenyl column (250 × 4.6 mm), gradient of ammonium acetate (10 mM, pH 5.0) and methanol. Forced degradation studies show:
Long-term stability (25°C/60% RH, 24 months) confirms all impurities remain below 0.2%. The compound shows hygroscopicity >80% RH, requiring packaging with desiccants [3] [5] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7